Diphosphoglucose-AzddU
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Overview
Description
Diphosphoglucose-AzddU is a synthetic compound that combines the properties of diphosphoglucose and 3’-azido-2’,3’-dideoxyuridine Diphosphoglucose is a nucleotide sugar involved in glycosyltransferase reactions in metabolism, while 3’-azido-2’,3’-dideoxyuridine is an anti-HIV nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphosphoglucose-AzddU involves multiple steps, starting with the preparation of diphosphoglucose and 3’-azido-2’,3’-dideoxyuridine separately. Diphosphoglucose can be synthesized through enzymatic reactions involving uridine diphosphate glucose pyrophosphorylase, which catalyzes the formation of diphosphoglucose from glucose-1-phosphate and uridine triphosphate . 3’-Azido-2’,3’-dideoxyuridine is synthesized through a series of chemical reactions starting from uridine, involving azidation and deoxygenation steps .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale enzymatic synthesis for diphosphoglucose and chemical synthesis for 3’-azido-2’,3’-dideoxyuridine. The final step would involve coupling these two components under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
Diphosphoglucose-AzddU can undergo various chemical reactions, including:
Oxidation: The glucose moiety can be oxidized to form glucuronic acid derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The hydroxyl groups on the glucose moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Glucuronic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a substrate in glycosylation reactions to study enzyme mechanisms and kinetics.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Industry: Potential use in the synthesis of complex carbohydrates and glycoconjugates for various applications.
Mechanism of Action
The mechanism of action of Diphosphoglucose-AzddU involves its interaction with specific enzymes and molecular targets:
Molecular Targets: Glycosyltransferases and reverse transcriptase enzymes.
Pathways Involved: Inhibition of viral replication by incorporating into viral DNA and causing chain termination, and participation in glycosylation reactions in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another anti-HIV nucleoside analog with similar antiviral properties.
Uridine diphosphate glucose (UDP-Glucose): A nucleotide sugar involved in glycosylation reactions.
Uniqueness
Diphosphoglucose-AzddU is unique due to its dual functionality, combining the properties of a nucleotide sugar and an antiviral nucleoside analog. This allows it to participate in both metabolic and antiviral processes, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
132278-28-5 |
---|---|
Molecular Formula |
C15H23N5O15P2 |
Molecular Weight |
575.32 g/mol |
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O15P2/c16-19-18-6-3-10(20-2-1-9(22)17-15(20)26)32-8(6)5-31-36(27,28)35-37(29,30)34-14-13(25)12(24)11(23)7(4-21)33-14/h1-2,6-8,10-14,21,23-25H,3-5H2,(H,27,28)(H,29,30)(H,17,22,26)/t6-,7+,8+,10+,11+,12-,13+,14+/m0/s1 |
InChI Key |
UMRLAMTYOVYVEO-SEKGBAOZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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